2-(5-Bromoisoxazol-3-yl)propanoicacid
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Overview
Description
2-(5-Bromoisoxazol-3-yl)propanoicacid is a compound that belongs to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromoisoxazol-3-yl)propanoicacid typically involves the formation of the isoxazole ring followed by bromination. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromoisoxazol-3-yl)propanoicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
2-(5-Bromoisoxazol-3-yl)propanoicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(5-Bromoisoxazol-3-yl)propanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The isoxazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylisoxazol-3-yl)propanoicacid
- 2-(5-Chloroisoxazol-3-yl)propanoicacid
- 2-(5-Fluoroisoxazol-3-yl)propanoicacid
Uniqueness
2-(5-Bromoisoxazol-3-yl)propanoicacid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H6BrNO3 |
---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-(5-bromo-1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrNO3/c1-3(6(9)10)4-2-5(7)11-8-4/h2-3H,1H3,(H,9,10) |
InChI Key |
UBYKBLOVJWEEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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